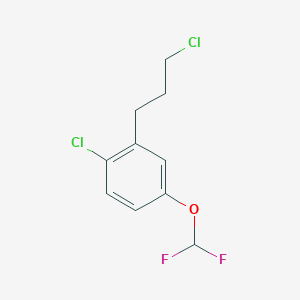
1-Chloro-2-(3-chloropropyl)-4-(difluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(3-chloropropyl)-4-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10Cl2F2O It is a derivative of benzene, featuring chloro, chloropropyl, and difluoromethoxy substituents
Méthodes De Préparation
The synthesis of 1-Chloro-2-(3-chloropropyl)-4-(difluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have appropriate substituents.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production: In industrial settings, the production methods are scaled up, often involving continuous flow reactors to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
1-Chloro-2-(3-chloropropyl)-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloropropyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often conducted in organic solvents.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects.
Medicine: It may serve as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Chloro-2-(3-chloropropyl)-4-(difluoromethoxy)benzene exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence metabolic pathways or signal transduction processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-Chloro-2-(3-chloropropyl)-4-(difluoromethoxy)benzene stands out due to its unique combination of substituents. Similar compounds include:
1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene: Differing by the position of the fluoromethoxy group.
1-Chloro-2-(3-chloropropyl)-3-(difluoromethoxy)benzene: Differing by the position of the difluoromethoxy group.
This compound’s distinct structure imparts unique chemical properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C10H10Cl2F2O |
|---|---|
Poids moléculaire |
255.08 g/mol |
Nom IUPAC |
1-chloro-2-(3-chloropropyl)-4-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10Cl2F2O/c11-5-1-2-7-6-8(15-10(13)14)3-4-9(7)12/h3-4,6,10H,1-2,5H2 |
Clé InChI |
HRDJRMCONMANPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)F)CCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


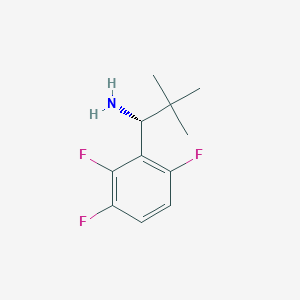


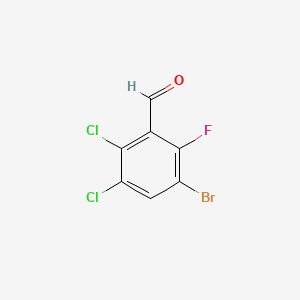

![rel-Methyl (1R,2S,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14041800.png)

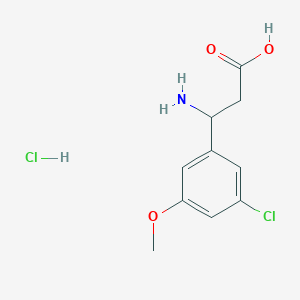
![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide](/img/structure/B14041818.png)
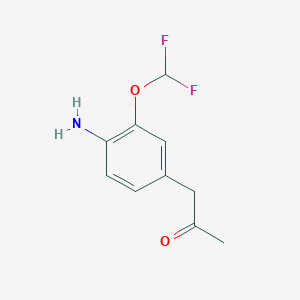

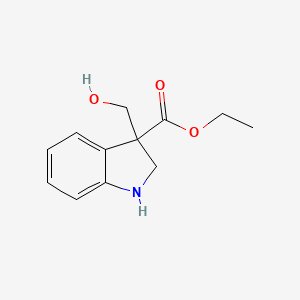
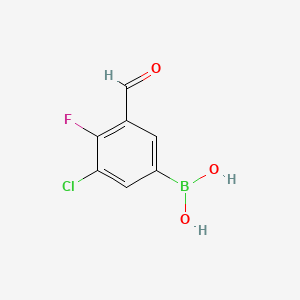
![(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B14041855.png)
